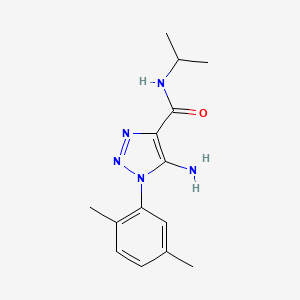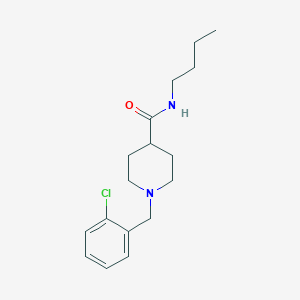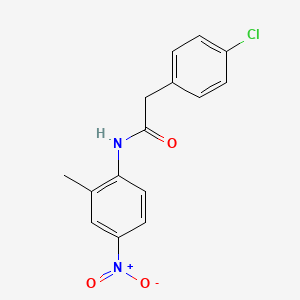![molecular formula C18H21IN2 B5011234 8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide](/img/structure/B5011234.png)
8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide is not fully understood. However, it has been proposed that the compound exerts its antitumor effects through the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. It has also been suggested that this compound induces apoptosis in cancer cells through the activation of the mitochondrial pathway. In addition to its antitumor effects, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis through the activation of caspase-3 and caspase-9. Furthermore, it has been reported to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition to its antitumor and anti-inflammatory effects, this compound has also been shown to exhibit antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide in lab experiments is its potential as an antitumor and anti-inflammatory agent. It has been shown to inhibit the growth of various cancer cell lines and suppress the production of pro-inflammatory cytokines. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to administer to cells in vitro and in vivo.
Zukünftige Richtungen
For the study of this compound include the development of more efficient synthesis methods, optimization of its properties, and investigation of its pharmacokinetics and toxicity profile.
Synthesemethoden
The synthesis of 8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide has been achieved through various methods. One of the most common methods is the reaction of 3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole with isopropyl iodide in the presence of a base. Another method involves the reaction of 3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole with isopropyl bromide and subsequent treatment with silver iodide. The purity of the compound can be improved through recrystallization using solvents such as methanol or ethanol.
Wissenschaftliche Forschungsanwendungen
8-isopropyl-3-methyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazol-3-ium iodide has been extensively studied for its potential use as an antitumor agent. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. Furthermore, it has been reported to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. In addition to its antitumor properties, this compound has also been studied for its potential use as an anti-inflammatory agent. It has been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo.
Eigenschaften
IUPAC Name |
4-methyl-12-propan-2-yl-1-aza-4-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-2,4,9(16),10(15),11,13-hexaene;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2.HI/c1-12(2)13-7-8-16-15(11-13)14-5-4-6-17-18(14)20(16)10-9-19(17)3;/h7-12H,4-6H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENAYRBMNIXJQL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N3C=C[N+](=C4C3=C2CCC4)C.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21IN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-{2-[2-(4-isopropyl-3-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5011165.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-isopropyl-1,3-thiazole-4-carboxamide](/img/structure/B5011168.png)

![{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}(2-methoxyethyl)amine oxalate](/img/structure/B5011191.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5011199.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-{2-[(1-naphthylmethyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5011208.png)
![isopropyl 4-({[(2,4-dimethylphenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011218.png)
![3-({4-[4-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5011226.png)
![N-(2,4-dimethylphenyl)-2-[(4-fluorobenzyl)thio]acetamide](/img/structure/B5011246.png)